molecular formula C26H23N5O2S B2396389 4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 952998-52-6

4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2396389
CAS No.: 952998-52-6
M. Wt: 469.56
InChI Key: ICIODTNTECDVRS-UHFFFAOYSA-N
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Description

4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a compound known for its intricate chemical structure and potential applications in various fields of scientific research. It consists of several distinct functional groups, including a butoxy group, a benzamide moiety, and a triazolopyridazine core, making it a compound of interest for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves multiple steps. Typically, the process begins with the synthesis of the triazolopyridazine core, followed by the introduction of the thiophen-2-yl group. The phenyl ring is then functionalized with the triazolopyridazine unit, and finally, the butoxy group is attached to the benzamide. Each step requires careful control of reaction conditions, such as temperature, pH, and the use of appropriate solvents and catalysts.

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic pathway but on a larger scale. Automation and continuous flow processes might be employed to optimize yields and ensure consistency. Advanced purification techniques, such as chromatography, would be crucial to obtaining high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify different parts of the molecule, leading to new derivatives with potentially different properties.

Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and pressures to maintain the stability of the compound.

Major Products: Major products from these reactions would include derivatives with modified functional groups, such as hydroxylated, halogenated, or alkylated compounds. Each derivative would have distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for creating more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, it might be explored for its potential as a bioactive molecule. Its triazolopyridazine core is of particular interest due to its potential interactions with biological targets.

Medicine: In medicinal chemistry, derivatives of this compound could be screened for pharmacological activity, including potential roles as enzyme inhibitors or receptor agonists/antagonists.

Industry: Industrially, this compound might be used in the development of novel materials or as a precursor for high-value chemicals. Its unique structure could impart desirable properties to polymers or other advanced materials.

Comparison with Similar Compounds

Similar Compounds: Compounds like 4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide include other triazolopyridazine derivatives. These compounds might share similar core structures but differ in their functional groups, influencing their reactivity and applications.

Uniqueness: What sets this compound apart is its specific combination of functional groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

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Properties

IUPAC Name

4-butoxy-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-2-3-15-33-21-11-9-18(10-12-21)26(32)27-20-7-4-6-19(17-20)22-13-14-24-28-29-25(31(24)30-22)23-8-5-16-34-23/h4-14,16-17H,2-3,15H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIODTNTECDVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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